2-Morpholin-4-ylmethylbenzylamine

Description

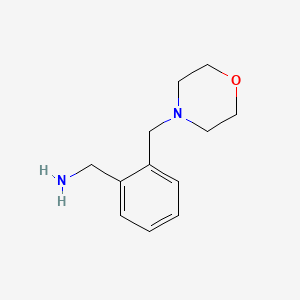

Structure

3D Structure

Properties

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFAEZHWSZZJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407084 | |

| Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-82-8 | |

| Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Morpholin-4-ylmethylbenzylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-Morpholin-4-ylmethylbenzylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a morpholine moiety, which is a recognized privileged scaffold in medicinal chemistry. This document details the compound's chemical identity, physicochemical properties, and a validated, step-by-step synthetic protocol. Furthermore, it explores the broader pharmacological context of morpholine-containing structures, discusses key analytical characterization methods, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzylamine core substituted at the ortho position with a morpholinomethyl group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.

Its core identifiers and properties are summarized below. While specific experimental data for properties such as melting and boiling points are not widely published, typical characteristics can be inferred from its structure and related compounds.

| Property | Value | Reference |

| CAS Number | 91271-82-8 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O | |

| Molecular Weight | 206.29 g/mol | [1] |

| IUPAC Name | (2-(morpholin-4-ylmethyl)phenyl)methanamine | |

| Synonyms | 2-Morpholin-4-ylmethyl-benzylamine | [1] |

| Appearance | Typically an oil or low-melting solid | |

| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, DMSO. | |

| Hazard Identification | Irritant. May cause allergic skin reaction and serious eye irritation. | [1] |

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of an intermediate phthalide followed by reductive amination and subsequent reduction. This method provides a reliable pathway to the target compound with good yield and purity.

Causality Behind Experimental Choices:

-

Solvent Selection: Dichloromethane (DCM) is chosen for the reductive amination step due to its inert nature and ability to dissolve the organic reactants while being immiscible with the aqueous workup solutions. Methanol is used for the final reduction as it is a suitable protic solvent for sodium borohydride.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride. Sodium borohydride (NaBH₄) is a cost-effective and powerful agent for the reduction of the amide in the second step.

-

Purification: Column chromatography is the standard method for purifying research chemicals of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 2-(Morpholinomethyl)isoindolin-1-one

-

To a solution of 2-formylbenzoic acid (1.50 g, 10.0 mmol) in dichloromethane (50 mL), add morpholine (0.96 g, 11.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Allow the reaction to stir at room temperature for 18 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 2-(morpholinomethyl)isoindolin-1-one.

Step 2: Reduction to this compound

-

Dissolve the crude intermediate from Step 1 in methanol (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.13 g, 30.0 mmol) carefully in small portions. Vigorous gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate (50 mL) and water (30 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm region), the benzylic CH₂ protons, the methylene protons adjacent to the morpholine nitrogen, and the morpholine ring protons (typically in the 2.5-4.0 ppm region). The primary amine (NH₂) protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display unique resonances for each carbon environment, including the aromatic carbons, the benzylic carbon, and the four distinct carbons of the morpholinomethyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 207.29.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key peaks would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-O-C stretching from the morpholine ether linkage (around 1115 cm⁻¹).

Pharmacological Context and Potential Applications

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[2][3] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can form crucial hydrogen bond interactions with biological targets.[2]

Morpholine derivatives have demonstrated a vast range of pharmacological activities, including:

While specific biological data for this compound is not extensively documented, its structure makes it an ideal candidate for inclusion in compound libraries for high-throughput screening. It serves as a versatile synthetic intermediate for building larger, more complex molecules aimed at a wide array of therapeutic targets.[7][8] The primary amine offers a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Role as a Privileged Scaffold in Drug Discovery

Caption: The role of the morpholine scaffold in drug discovery.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Handling: Use in a well-ventilated area or a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

References

- 1. 91271-82-8 Cas No. | 2-Morpholin-4-ylmethyl-benzylamine | Matrix Scientific [matrixscientific.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijprems.com [ijprems.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

2-Morpholin-4-ylmethylbenzylamine synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-ylmethylbenzylamine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the primary synthetic pathways for this compound, a compound of interest for its potential applications in medicinal chemistry and drug development. The structural motif, combining a benzylamine core with an ortho-substituted morpholinomethyl group, presents unique synthetic challenges and opportunities. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each approach.

Introduction and Strategic Overview

This compound is a bespoke chemical entity featuring a primary benzylic amine and a tertiary aminomethyl substituent. The morpholine moiety is a highly valued heterocycle in drug design, often introduced to improve aqueous solubility, metabolic stability, and target binding affinity.[1] The benzylamine framework is also a common pharmacophore. The ortho-substitution pattern necessitates careful strategic planning to control regioselectivity and achieve efficient synthesis.

Two principal and robust retrosynthetic strategies emerge for the construction of this target molecule. Both pathways converge on the key intermediate 2-(morpholinomethyl)benzonitrile , diverging in the final step of transforming the nitrile group into the required aminomethyl functionality.

-

Pathway 1: The Nitrile Reduction Approach: A direct and reliable method involving the reduction of a nitrile intermediate to the primary amine.

-

Pathway 2: The Reductive Amination Approach: An alternative pathway that proceeds via an aldehyde intermediate, offering different strategic advantages and challenges.

This guide will dissect each pathway, providing mechanistic insights, detailed experimental protocols, and a comparative analysis to inform methodology selection.

Pathway 1: The Nitrile Reduction Approach

This pathway is arguably the most direct route to the target compound. The strategy hinges on the late-stage reduction of a nitrile, a well-established and high-yielding transformation. The synthesis is executed in three primary stages starting from commercially available o-tolunitrile.

Conceptual Workflow: Nitrile Reduction

The logical flow involves first establishing the carbon framework and the morpholine substituent, followed by the final reduction of the nitrile to the benzylamine.

Caption: Overall workflow for the Nitrile Reduction Pathway.

Experimental Protocols: Nitrile Reduction

Step 1.1: Synthesis of 2-(Bromomethyl)benzonitrile

The initial step involves the radical bromination of o-tolunitrile. This reaction selectively functionalizes the benzylic methyl group. The use of N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is standard practice for this type of transformation.[2]

-

Protocol:

-

To a solution of o-tolunitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-Bromosuccinimide (1.1 eq).

-

Add a catalytic amount of AIBN (0.02-0.05 eq).

-

Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a UV lamp to facilitate radical initiation.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzonitrile, which can be purified by column chromatography or recrystallization.

-

| Parameter | Condition | Rationale / E-E-A-T Insight |

| Solvent | CCl₄ or Acetonitrile | CCl₄ is a traditional solvent for radical reactions but is toxic. Acetonitrile is a safer, effective alternative. |

| Bromine Source | N-Bromosuccinimide (NBS) | NBS provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. |

| Initiator | AIBN or Benzoyl Peroxide | Provides a source of free radicals upon thermal or photochemical decomposition to initiate the chain reaction. |

| Yield | 75-90% | This transformation is generally efficient, but over-bromination to the dibromo species can occur if excess NBS is used. |

Step 1.2: Synthesis of 2-(Morpholinomethyl)benzonitrile

This step involves a standard SN2 reaction where the nucleophilic nitrogen of morpholine displaces the bromide from 2-(bromomethyl)benzonitrile.[3]

-

Protocol:

-

Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add morpholine (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-6 hours.

-

Monitor the reaction to completion by TLC.

-

Remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with water and brine.

-

Dry the organic phase, concentrate, and purify the crude product by silica gel chromatography to obtain pure 2-(morpholinomethyl)benzonitrile.[4][5]

-

| Parameter | Condition | Rationale / E-E-A-T Insight |

| Nucleophile | Morpholine | A secondary amine that acts as a strong nucleophile for this SN2 displacement.[6] |

| Base | K₂CO₃ or Et₃N | Scavenges the HBr byproduct, preventing the protonation and deactivation of the morpholine nucleophile. |

| Solvent | Acetonitrile or DMF | Polar aprotic solvents that effectively solvate the cation while leaving the nucleophile reactive, accelerating the SN2 reaction. |

| Yield | >90% | This is typically a very clean and high-yielding reaction due to the reactive nature of the benzylic bromide. |

Step 1.3: Reduction of 2-(Morpholinomethyl)benzonitrile to the Target Amine

The final step is the reduction of the nitrile functional group to a primary amine. Several reducing agents can accomplish this, each with distinct advantages regarding safety, selectivity, and operational complexity.

-

Protocol (Example using LiAlH₄):

-

Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(morpholinomethyl)benzonitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ using the Fieser workup method: slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes, then remove it by filtration, washing thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

| Reducing Agent | Pros | Cons |

| LiAlH₄ | Highly effective, rapid, high yield. | Pyrophoric, requires strict anhydrous conditions, difficult to scale. |

| H₂ / Raney Ni or PtO₂ | "Green" reagents, scalable, high yield. | Requires specialized high-pressure hydrogenation equipment.[7] |

| NaBH₄ / CoCl₂ | Milder than LiAlH₄, safer to handle. | Can be lower yielding, may require optimization. |

Pathway 2: The Reductive Amination Approach

This alternative pathway also utilizes the key intermediate 2-(morpholinomethyl)benzonitrile . However, instead of direct reduction, the nitrile is first converted to an aldehyde, which is then transformed into the primary amine via reductive amination. This two-step sequence from the nitrile offers an alternative where direct reduction might be problematic (e.g., due to other reducible functional groups not present in this specific target).

Conceptual Workflow: Reductive Amination

This route introduces an aldehyde intermediate, which is then subjected to one of the most fundamental amine syntheses in organic chemistry.[8]

Caption: Overall workflow for the Reductive Amination Pathway.

Experimental Protocols: Reductive Amination

Step 2.1: Synthesis of 2-(Morpholinomethyl)benzaldehyde

The controlled partial reduction of a nitrile to an aldehyde is most reliably achieved using Diisobutylaluminium hydride (DIBAL-H). This reagent forms a stable intermediate with the nitrile that hydrolyzes to the aldehyde upon aqueous workup.

-

Protocol:

-

Dissolve 2-(morpholinomethyl)benzonitrile (1.0 eq) in an anhydrous, non-polar solvent like toluene or dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.1-1.2 eq, typically 1.0 M in hexanes) dropwise, keeping the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and perform an acidic workup by adding 1 M HCl and stirring until two clear layers form.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used directly or purified by chromatography.

-

| Parameter | Condition | Rationale / E-E-A-T Insight |

| Reducing Agent | DIBAL-H | A bulky, electrophilic reducing agent that allows for the isolation of the aldehyde from a nitrile without over-reduction to the amine. |

| Temperature | -78 °C | Crucial for controlling selectivity. At higher temperatures, DIBAL-H can lead to over-reduction. |

| Workup | Acidic or Rochelle's Salt | An acidic workup hydrolyzes the intermediate imine-aluminate complex to the aldehyde. A Rochelle's salt workup is an alternative to chelate the aluminum salts. |

| Yield | 70-85% | This reaction is generally effective but highly sensitive to temperature and stoichiometry. |

Step 2.2: Reductive Amination of 2-(Morpholinomethyl)benzaldehyde

This final step involves the one-pot formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction to the primary amine.[9][10] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice as they are mild enough to not reduce the aldehyde but are reactive towards the protonated imine intermediate.

-

Protocol:

-

Dissolve the crude 2-(morpholinomethyl)benzaldehyde (1.0 eq) in methanol.

-

Add a large excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (7 M).

-

Add a mild reducing agent, sodium cyanoborohydride (1.5 eq).

-

Adjust the pH of the solution to ~6-7 using glacial acetic acid. Maintaining a slightly acidic pH is critical for efficient imine formation without deactivating the reducing agent.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by adding dilute HCl until gas evolution ceases.

-

Make the solution basic (pH > 10) with aqueous NaOH and extract with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

| Parameter | Condition | Rationale / E-E-A-T Insight |

| Ammonia Source | NH₄OAc or NH₃ in MeOH | Provides the nitrogen atom for the primary amine. Ammonium acetate also acts as a buffer. |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selective reducing agents that are stable at the acidic pH required for imine formation and preferentially reduce the protonated iminium ion. |

| pH Control | pH 6-7 | A critical parameter. The reaction requires a delicate balance: enough acid to catalyze imine formation but not so much as to destroy the borohydride reagent. |

| Yield | 65-80% | This is a robust and widely used transformation in medicinal chemistry for the synthesis of amines.[11] |

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Nitrile Reduction | Pathway 2: Reductive Amination |

| Number of Steps | 3 (from o-tolunitrile) | 4 (from o-tolunitrile) |

| Key Transformation | Direct nitrile reduction (C≡N → CH₂NH₂) | Nitrile → Aldehyde → Amine |

| Reagent Hazards | High (if using LiAlH₄); Moderate (if using catalytic hydrogenation). | Moderate (DIBAL-H is pyrophoric; NaBH₃CN is toxic). |

| Scalability | Catalytic hydrogenation is highly scalable. LiAlH₄ is difficult to scale. | Generally scalable, though requires cryogenic conditions for the DIBAL-H step. |

| Overall Yield | Potentially higher due to fewer steps and high-yielding reactions. | Potentially lower due to an additional step. |

| Process Control | The reduction step is the main control point. | Requires strict temperature control (-78 °C) and pH control. |

Conclusion

Both the Nitrile Reduction and Reductive Amination pathways provide viable and effective routes for the synthesis of this compound.

-

The Nitrile Reduction Pathway is more direct and likely higher yielding, making it the preferred choice for straightforward synthesis, especially if catalytic hydrogenation equipment is available for a scalable and safer process.

-

The Reductive Amination Pathway , while one step longer, proceeds through a versatile aldehyde intermediate. This route offers strategic flexibility, as the aldehyde could be used to synthesize a variety of other amine derivatives, not just the primary benzylamine.

The selection of the optimal pathway will depend on the specific constraints of the laboratory, including available equipment (e.g., high-pressure hydrogenators), scale of the synthesis, and safety protocols for handling pyrophoric reagents. Both routes are grounded in well-established organic chemistry principles and provide reliable access to this valuable chemical scaffold.

References

- MySkinRecipes. 2-(Morpholinomethyl)benzonitrile.

- Popa, A., et al. (2021). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central.

- AlTamiemi, E. O., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.

- Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

- Basha, S. F., & Padusha, M. S. A. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.

- PubChem. 2-(morpholinomethyl)benzonitrile (C12H14N2O).

- BenchChem. Optimizing reaction conditions for the synthesis of morpholine derivatives.

- ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.

- Pharmaffiliates. Synthesis and Applications of 2-(Bromomethyl)benzonitrile.

- Basha, S. F., & Padusha, M. S. A. (2021). synthesis, physico-chemical analysis and biological studies of potent mannich base [(4-chloro-phenyl). International Journal of Biology, Pharmacy and Allied Sciences. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIj4LiduiLpXONcWja7tIb3fYR_McXAdtEVRtr3IYnM8hIRWwhryUFmPfCfOzrAjc20Inb-JOqf8kuTRgSZbsevrzSIqi0_ESdBZZKnn5n8VWGpBWFzlqq9udId6GM1hZ2krye2i0NrBTz-4tZB0PJhyFQrjvtKl9LEjcodPPQ

- ResearchGate. Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin.

- ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.

- Kumar, S., et al. (2017). and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. PMC - NIH.

- Sigma-Aldrich. 2-Aminobenzyl alcohol 98 5344-90-1.

- ResearchGate. Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.

- Al-Masoudi, W. A., et al. (2022). Synthesis and Design of Novel Morpholinyl Mannich Bases for Potential Inhibitory Activity of SARS-Cov-2 Main Protease. Oriental Journal of Chemistry.

- ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.

- Biosynth. 2-(Morpholinomethyl)benzonitrile | 37812-33-2 | MBA81233.

- BenchChem. Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.

- PubMed. (2025). An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary.

- PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

- CymitQuimica. 2-(Morpholinomethyl)benzonitrile.

- Fluorochem. 2-(Morpholinomethyl)benzonitrile.

- Ohtani, B., et al. (2003). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 2-(Morpholinomethyl)benzonitrile [myskinrecipes.com]

- 4. 2-(Morpholinomethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzylamine (CAS: 91271-82-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Morpholin-4-ylmethylbenzylamine, a substituted benzylamine derivative incorporating a morpholine moiety. While not extensively documented in peer-reviewed literature as a standalone therapeutic agent, its structural components—the benzylamine core and the morpholine ring—are well-established pharmacophores present in a multitude of biologically active molecules.[1][2] This guide synthesizes available data and established chemical principles to present its physicochemical properties, a proposed synthetic route with detailed protocols, and a discussion of its potential applications in drug discovery, particularly for central nervous system (CNS) disorders.[3]

Introduction and Molecular Overview

This compound (CAS No. 91271-82-8) is an organic compound featuring a primary amine attached to a benzyl group, which is further substituted at the ortho position with a morpholinomethyl group.[4] The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of drug candidates, enhancing properties like aqueous solubility, metabolic stability, and blood-brain barrier permeability.[2][3] The benzylamine structure is also a key component in various biologically active compounds.[5] The strategic combination of these two moieties in a single molecule suggests its potential as a valuable building block or a lead compound for further optimization in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 91271-82-8 | [4] |

| Molecular Formula | C₁₂H₁₈N₂O | [4] |

| Molecular Weight | 206.29 g/mol | [4] |

| MDL Number | MFCD06655814 | [4] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

| Hazard | Irritant | [4] |

Proposed Synthetic Route and Experimental Protocols

Overall Synthesis Workflow

The proposed pathway involves an initial nucleophilic substitution to form the key intermediate, 2-(morpholinomethyl)benzonitrile, followed by the reduction of the nitrile group to the desired primary amine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(Morpholinomethyl)benzonitrile (Intermediate)

This step involves the nucleophilic substitution of the benzylic chloride (formed in situ or from a related starting material) with morpholine. A more direct and analogous documented procedure involves the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in the presence of a base.[6] This supports the feasibility of displacing a halogen on the benzene ring with morpholine.

Protocol Justification: This procedure is based on a standard SNAr reaction or nucleophilic substitution on a benzyl halide. Acetonitrile is a suitable polar aprotic solvent, and potassium carbonate is a cost-effective and moderately strong base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

-

To a solution of 2-chlorobenzonitrile (1 eq.) in acetonitrile (10 volumes), add morpholine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-(morpholinomethyl)benzonitrile.[7]

Step 2: Reduction of 2-(Morpholinomethyl)benzonitrile to this compound

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this purpose, typically providing excellent yields.[8][9][10] Catalytic hydrogenation over palladium or nickel is also a viable, though potentially slower, alternative.[11][12]

Protocol Justification: LiAlH₄ is chosen for its efficacy in reducing nitriles to primary amines without significant side products.[10] The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. A careful aqueous workup is critical to neutralize the reaction and hydrolyze the aluminum complexes to liberate the amine product.[5]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF, 15 volumes).

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of 2-(morpholinomethyl)benzonitrile (1 eq.) in anhydrous THF (5 volumes) dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or conversion to a hydrochloride salt followed by recrystallization.

Reaction Mechanism: Nitrile Reduction

The reduction of the nitrile intermediate with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.

Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.

The mechanism involves an initial attack by a hydride ion (H⁻) from LiAlH₄ on the nitrile carbon, breaking one of the π-bonds and forming an imine anion.[8] A second hydride ion then attacks the imine carbon, leading to a dianion intermediate.[10] This dianion is subsequently protonated during the aqueous workup to yield the final primary amine.[13]

Analytical Characterization (Predicted)

No publicly available experimental spectra for this compound were identified. However, based on the structure, the following spectral characteristics can be predicted.

| Analysis Type | Predicted Characteristics |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 4H (aromatic protons). ~3.8 ppm: Singlet, 2H (Ar-CH₂-N, benzylic protons of benzylamine). ~3.7 ppm: Triplet, 4H (-O-CH₂- protons of morpholine). ~3.6 ppm: Singlet, 2H (Ar-CH₂-N, benzylic protons attached to morpholine). ~2.5 ppm: Triplet, 4H (-N-CH₂- protons of morpholine). ~1.6 ppm: Broad singlet, 2H (-NH₂ protons, exchangeable with D₂O). |

| ¹³C NMR | ~140-127 ppm: Multiple signals (aromatic carbons). ~67 ppm: (-O-CH₂- carbons of morpholine). ~62 ppm: (Ar-CH₂-N, benzylic carbon attached to morpholine). ~54 ppm: (-N-CH₂- carbons of morpholine). ~45 ppm: (Ar-CH₂-N, benzylic carbon of benzylamine). |

| FT-IR (cm⁻¹) | 3300-3400: N-H stretch (primary amine, two bands). 3030: Aromatic C-H stretch. 2800-2950: Aliphatic C-H stretch. 1590-1610: C=C aromatic ring stretch. 1115: C-O-C stretch (ether in morpholine ring). |

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential utility as a scaffold or intermediate in medicinal chemistry.

-

Central Nervous System (CNS) Agents: The morpholine ring is a common feature in CNS-active drugs, where it can improve BBB penetration and modulate physicochemical properties.[1][3] Compounds containing benzylamine and morpholine moieties could be investigated for activity against various CNS targets, including receptors and enzymes implicated in neurodegenerative diseases or mood disorders.[1]

-

Enzyme Inhibitors: Substituted benzylamines have been explored as inhibitors for various enzymes. For instance, they have been identified as potential inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3, an enzyme involved in hormone synthesis.[8] The specific substitution pattern of this compound could confer selectivity and potency for other enzyme targets.

-

Antimicrobial Agents: Morpholine derivatives have a long history of use and investigation as antimicrobial and antifungal agents.[14][15] Novel benzylamines are also being synthesized and evaluated for antimycotic properties.[5] Therefore, this compound could serve as a starting point for developing new anti-infective agents.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of more complex, biologically active molecules. This guide provides a proposed, scientifically sound synthetic route and a discussion of its potential applications based on the well-documented roles of its constituent morpholine and benzylamine scaffolds in medicinal chemistry. The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the utility of this compound in drug discovery and development programs. Further experimental validation of its synthesis and biological activity is warranted.

References

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

-

Clark, J. (2023). reduction of nitriles. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

-

Giordano, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available at: [Link]

-

Tantardini, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

ResearchGate. (2016). (PDF) morpholine antimicrobial activity. Available at: [Link]

-

Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

McAllister, M. I., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. CORE. Available at: [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Available at: [Link]

- Google Patents. (n.d.). US3714161A - Morpholine derivatives.

-

ResearchGate. (n.d.). Gram‐scale synthesis of benzylamine from benzonitrile. Available at: [Link]

-

ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Available at: [Link]

-

PubChemLite. (n.d.). 2-(morpholinomethyl)benzonitrile (C12H14N2O). Available at: [Link]

-

Patent 0027695. (n.d.). Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation. Available at: [Link]

- Google Patents. (n.d.). EP0027695B1 - Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation.

-

Chemical Communications (RSC Publishing). (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Available at: [Link]

-

Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Available at: [Link]

-

PubChem. (n.d.). 2-Morpholinoethylamine. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... Available at: [Link]

- Google Patents. (n.d.). US3835177A - Process for the preparation of benzonitrile.

-

MDPI. (n.d.). N,N-bis(2-quinolinylmethyl)benzylamine. Available at: [Link]

- Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.

- Google Patents. (n.d.). US4005084A - Thienylmethyl phenoxy morpholine compounds.

-

Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Available at: [Link]

-

SpectraBase. (n.d.). Morpholine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-Morpholinyl)ethyl 4-hydroxybenzoate, TMS derivative. Available at: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 91271-82-8 Cas No. | 2-Morpholin-4-ylmethyl-benzylamine | Matrix Scientific [matrixscientific.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-(morpholinomethyl)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. "Synthesis, Characterization and Study the Biological Activity of New M" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]

- 15. researchgate.net [researchgate.net]

The Biological Significance of 2-Morpholin-4-ylmethylbenzylamine: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of 2-Morpholin-4-ylmethylbenzylamine, a versatile chemical scaffold with significant potential in modern medicinal chemistry. While direct biological activity of the parent compound is not extensively documented, its true value lies in its role as a foundational structure for the synthesis of a diverse range of pharmacologically active agents. This document will delve into the synthetic rationale, the biological activities of its key derivatives, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Privileged Scaffold

This compound (CAS Number: 91271-82-8) is a chemical entity that combines three key structural motifs: a benzylamine core, a methylene linker, and a morpholine ring. While seemingly simple, this combination imparts favorable physicochemical properties that make it an attractive starting point for drug design. The morpholine ring, in particular, is considered a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility and metabolic stability, critical attributes for improving a compound's pharmacokinetic profile.

The primary utility of this compound is as a versatile intermediate in organic synthesis.[1] Researchers have leveraged this scaffold to develop novel therapeutic agents targeting a range of diseases, most notably in the fields of oncology and neurology.[1] This guide will focus on the derivatization of this core structure and the resultant biological activities, with a particular emphasis on the inhibition of key signaling pathways in cancer.

Synthetic Strategy: The Mannich Reaction

The synthesis of this compound and its analogs is often achieved through the Mannich reaction. This classic three-component condensation reaction involves an amine (in this case, morpholine), a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen atom (an aniline derivative).[2][3] The reaction proceeds via the formation of an Eschenmoser's salt precursor, which then undergoes electrophilic substitution onto the aromatic ring of the aniline.

The general workflow for synthesizing derivatives from this scaffold is a robust and versatile approach in medicinal chemistry.

Caption: Synthetic workflow for creating active derivatives.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

A significant number of derivatives based on the this compound scaffold have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Derivatives incorporating the morpholine moiety have shown potent inhibitory activity against various PI3K isoforms. For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been evaluated as highly potent and selective inhibitors of the p110α isoform of PI3K.[6] The morpholine group in these compounds often forms key hydrogen bonds within the ATP-binding pocket of the kinase, contributing significantly to their inhibitory potency.[7]

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: A Case Study in Evaluating a Novel Derivative

To assess the biological activity of a novel derivative synthesized from the this compound scaffold, a series of in vitro assays are typically employed. Below are detailed, self-validating protocols for determining anti-proliferative effects and target engagement.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U87MG glioblastoma, PC3 prostate cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Biochemical Kinase Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[11]

Objective: To determine the IC50 of a test compound against a purified PI3K isoform (e.g., p110α).

Materials:

-

Purified recombinant PI3K enzyme (e.g., p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound stock solution

-

384-well low-volume plates

-

Luminometer

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the PI3K reaction buffer and dilute the PI3K enzyme and lipid substrate to their working concentrations as per the manufacturer's guidelines.[11]

-

Compound Plating: Prepare serial dilutions of the test compound. Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 4 µL of the enzyme/lipid substrate mixture to each well.

-

Reaction Initiation: Start the kinase reaction by adding 0.5 µL of ATP solution (e.g., final concentration of 25 µM).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the unused ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: Convert the raw luminescence data to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.[7][12]

Objective: To confirm that the test compound inhibits the PI3K/Akt/mTOR pathway in cells by measuring the phosphorylation levels of key proteins like Akt.

Materials:

-

Treated cell lysates from a cell culture experiment

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Step-by-Step Protocol:

-

Cell Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band. Compare the normalized values across different treatment conditions to assess the effect of the compound on pathway signaling.

Data Presentation and Structure-Activity Relationship (SAR)

The data generated from the above assays should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Hypothetical Compound X

| Assay Type | Target/Cell Line | Endpoint | Result |

| Biochemical Assay | PI3Kα | IC50 | 35 nM |

| Biochemical Assay | PI3Kβ | IC50 | 250 nM |

| Biochemical Assay | PI3Kδ | IC50 | 180 nM |

| Biochemical Assay | mTOR | IC50 | >10 µM |

| Cell Viability | U87MG | IC50 | 150 nM |

| Cell Viability | PC3 | IC50 | 220 nM |

Structure-activity relationship (SAR) studies are crucial for optimizing the lead compound. For derivatives of the this compound scaffold, SAR analyses have revealed several key insights. For example, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the morpholine group was found to be a critical pharmacophore, likely forming a key hydrogen bond in the target's active site.[7] The substitution of this group led to a decrease in PI3Kα inhibitory activity.[7] Further modifications on other parts of the scaffold, such as the pyrimidine ring, can be explored to enhance potency, selectivity, and pharmacokinetic properties.[7][13]

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug discovery. While not a therapeutic agent in its own right, it provides a robust and synthetically accessible foundation for the development of potent and selective modulators of critical biological pathways. The extensive research into its derivatives, particularly as PI3K inhibitors, highlights the immense potential held within this structural class.

Future research should continue to explore the diversification of this scaffold. Systematic modifications, guided by computational modeling and SAR insights, could lead to the discovery of novel agents with improved efficacy, selectivity, and drug-like properties. The application of this scaffold is not limited to oncology; its inherent properties suggest that derivatives could be developed for neurological disorders, inflammatory conditions, and infectious diseases, making this compound a truly valuable asset in the medicinal chemist's toolbox.

References

-

ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Available from: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Wei, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available from: [Link]

-

D'Amico, L., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(11), 2739. Available from: [Link]

-

D'mello, S. R. (2013). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 69, 451-73. Available from: [Link]

-

Balamurugan, K., et al. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1204-1211. Available from: [Link]

-

Kumar, A., & Singh, P. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. oarjbp.com [oarjbp.com]

- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. atcc.org [atcc.org]

- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

- 12. benchchem.com [benchchem.com]

- 13. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

2-Morpholin-4-ylmethylbenzylamine derivatives and analogs

An In-Depth Technical Guide to 2-Morpholin-4-ylmethylbenzylamine Analogs as Pharmacological Probes and Therapeutic Scaffolds

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents due to its favorable physicochemical and metabolic properties.[1][2] This technical guide focuses on a specific, promising class of compounds: this compound derivatives and their analogs. These structures have emerged as a focal point of research, primarily as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulated choline metabolism of various cancers.[3][4] This whitepaper provides a comprehensive overview of the synthetic strategies for creating these molecules, a detailed analysis of their structure-activity relationships (SAR), and an exploration of their primary mechanism of action. Furthermore, we will present detailed, field-proven protocols for their synthesis and biological evaluation, including enzyme inhibition and anti-proliferative assays. By contextualizing this specific scaffold within the broader landscape of morpholine-containing kinase inhibitors, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore and advance this promising class of compounds.

Chapter 1: The Morpholine Moiety: A Cornerstone in Modern Drug Discovery

The six-membered heterocyclic compound, morpholine, is a recurring motif in a multitude of pharmacologically active agents.[5] Its unique properties, including high polarity, water solubility, and chemical stability, make it an attractive component for drug design. The nitrogen atom is basic, allowing for salt formation to improve solubility, while the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6] These attributes have led to the incorporation of morpholine in drugs spanning a wide array of therapeutic areas, such as the antibacterial agent Linezolid, the antidepressant Moclobemide, and the kinase inhibitor Gefitinib.[7][8]

The this compound core represents a specific and highly adaptable framework. This scaffold places the morpholine ring and a benzylamine group on a central aromatic ring, creating a structure ripe for chemical modification to probe biological interactions and optimize therapeutic efficacy. Research has predominantly centered on its potent anti-proliferative effects, which are linked to the inhibition of key enzymes in cellular signaling pathways.[3][9]

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of 2-morpholino-N-benzylamine derivatives is typically achieved through a multi-step process that allows for modular variation of different parts of the molecule. A common and effective strategy involves the initial installation of the morpholine ring onto a substituted aromatic core, followed by functional group manipulations to introduce the benzylamine side chain.

A representative synthesis begins with a substituted nitrobenzoic acid, such as 2-chloro-4-nitrobenzoic acid. An Ullmann coupling reaction is employed to introduce the morpholine moiety, displacing the chlorine atom. Subsequent steps involve esterification of the carboxylic acid, reduction of the nitro group to an amine, and finally, reductive amination to install the desired benzylamine group. This modular approach is highly advantageous for building a library of analogs for SAR studies.

Caption: General synthetic workflow for 2-morpholin-benzylamine analogs.

Experimental Protocol: Synthesis of a 2-Morpholino-4-N-benzylamine Derivative

This protocol is adapted from methodologies reported for structurally related compounds.[3]

-

Step 1: Ullmann Coupling to Install Morpholine (Formation of Intermediate 6 in[3])

-

To a solution of 2-chloro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF), add morpholine (2.0-3.0 eq) and a base such as K₂CO₃ (2.0 eq).

-

Add a copper catalyst (e.g., CuI, 0.1 eq).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with water, and acidify with HCl to precipitate the product.

-

Filter, wash with water, and dry to yield 2-morpholino-4-nitrobenzoic acid.

-

-

Step 2: Fischer Esterification (Formation of Methyl Benzoate 7 in[3])

-

Suspend the product from Step 1 in methanol.

-

Add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%).

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the methyl ester.

-

-

Step 3: Nitro Group Reduction

-

Dissolve the methyl ester from Step 2 in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent. For example, add SnCl₂·2H₂O (4.0-5.0 eq) and heat to 70 °C for 2-3 hours. Alternatively, perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

-

Monitor the reaction by TLC.

-

After completion, perform an appropriate workup. For the SnCl₂ method, basify the solution with NaOH and extract the product. For hydrogenation, filter off the catalyst.

-

Purify the resulting aniline derivative by column chromatography if necessary.

-

-

Step 4: Reductive Amination to Form the Benzylamine

-

Dissolve the aniline derivative from Step 3 in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add the desired substituted benzaldehyde (1.1 eq) and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with a saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography to yield the target this compound derivative.

-

Chapter 3: Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Systematic modification of the 2-morpholinobenzylamine scaffold has yielded crucial insights into the structural requirements for biological activity, particularly for the inhibition of PC-PLC.[3][4]

-

The Morpholine Moiety: The morpholinyl nitrogen is considered essential for inhibitory activity. Replacing the morpholine with a tetrahydropyran (THP) ring, which lacks the nitrogen atom, results in a significant loss of potency, suggesting a critical interaction, possibly a hydrogen bond or ionic interaction, with the target enzyme.[3]

-

Central Ring Substitution Pattern: The relative positioning of the morpholine and N-benzylamine groups on the central aromatic ring is a key determinant of activity. A comparison between a 2,5-substitution pattern and a 2,4-substitution pattern revealed that the 2,5-analogs were significantly more potent as PC-PLC inhibitors.[3] This highlights the importance of the overall molecular geometry for fitting into the enzyme's active site.

-

Benzylamine N-Alkylation: Methylation of the benzylic nitrogen has been shown to be a highly effective strategy for increasing biological activity. N-methylated compounds were consistently among the most potent analogs in anti-proliferative assays, suggesting this modification may enhance binding affinity or improve cellular uptake.[3][4]

-

Aromatic Ring Substituents: Substitutions on the benzyl ring of the benzylamine moiety can fine-tune activity. Halogen substitutions, such as chlorine at the 3-position, are often well-tolerated and can contribute to improved potency.[3]

Caption: Key pharmacophoric features for PC-PLC inhibition.

| Modification | Position/Region | Effect on PC-PLC Inhibition | Reference |

| Replacement of Morpholine with THP | Heterocycle | Full loss of inhibitory activity | [3] |

| Substitution Pattern | Central Ring | 2,5-substitution is ~3-fold more potent than 2,4-substitution | [3] |

| N-Methylation | Benzylamine Linker | Significantly increases biological activity | [3][4] |

| Benzyl Ring Substitution | Benzylamine | 3-Cl substitution is favorable | [3] |

Table 1: Summary of key Structure-Activity Relationships.

Chapter 4: Primary Mechanism of Action: Inhibition of PC-PLC

Dysregulation of choline phospholipid metabolism is a recognized hallmark of cancer.[3] Cancer cells often exhibit elevated levels of phosphocholine and total choline, metabolites produced by phospholipase enzymes, including phosphatidylcholine-specific phospholipase C (PC-PLC).[4] This enzyme catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG), both of which are important signaling molecules that can promote cell proliferation and survival.

This compound analogs have been identified as direct inhibitors of PC-PLC.[3] By blocking the activity of this enzyme, these compounds disrupt the aberrant choline metabolism in cancer cells, leading to a reduction in pro-proliferative signaling and ultimately inducing cytostatic or cytotoxic effects. This targeted mechanism provides a clear rationale for their observed anti-proliferative activity in cancer cell lines.

Caption: Inhibition of the PC-PLC signaling pathway.

Chapter 5: Preclinical Evaluation and Protocols

The evaluation of novel chemical entities requires a robust and reproducible set of assays. For this class of compounds, the key evaluations include direct enzyme inhibition and cell-based anti-proliferative activity.

Experimental Protocol: PC-PLC Enzyme Inhibition Assay

This protocol describes a general method to assess the direct inhibition of PC-PLC from Bacillus cereus (PC-PLCBC), a common model for the human enzyme.[3]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 0.05% Triton X-100).

-

Prepare the PC-PLC enzyme solution in assay buffer to a final concentration of ~0.5 U/mL.

-

Prepare a stock solution of the substrate, p-nitrophenylphosphorylcholine (p-NPPC), in water.

-

Prepare stock solutions of test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the test compound solution (or DMSO for control).

-

Add 175 µL of the enzyme solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 20 µL of the p-NPPC substrate solution.

-

Monitor the increase in absorbance at 410 nm over time using a plate reader. The product, p-nitrophenol, is yellow.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Determine the percent inhibition relative to the DMSO control: % Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100.

-

Plot % Inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Protocol: Anti-proliferative Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability and proliferation of cancer cell lines (e.g., MDA-MB-231, HCT116).[3][4]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

| Compound Type | Target/Cell Line | Potency (IC₅₀ / % Inhibition) | Reference |

| 2,5-substituted benzoic acid | PC-PLCBC | 89.3% inhibition | [3] |

| 2,4-substituted benzoic acid | PC-PLCBC | 66.9% inhibition | [3] |

| N-methylated analogs | MDA-MB-231, HCT116 | Generally highest biological activity | [3][4] |

Table 2: Representative Biological Activity Data.

Chapter 6: Future Directions and Therapeutic Outlook

The this compound scaffold has been firmly established as a valuable starting point for the development of potent PC-PLC inhibitors with significant anti-proliferative activity. The high metabolic stability observed for this class further enhances its therapeutic potential.[3][9]

Future research should focus on several key areas:

-

In Vivo Efficacy: Promising lead compounds must be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: While PC-PLC is a primary target, the broad utility of the morpholine scaffold suggests these compounds may have other biological targets.[6] Kinase panel screening could reveal polypharmacological effects, particularly against PI3K/mTOR pathways, which could be advantageous in certain cancer contexts.

-

Expansion of Therapeutic Areas: The role of choline metabolism and related signaling pathways in other diseases, such as neurodegenerative disorders and inflammatory conditions, warrants investigation into the potential of these analogs beyond oncology.

-

Lead Optimization: Further refinement of the scaffold, particularly substitutions on the benzylamine and central aromatic rings, could lead to improved potency, selectivity, and drug-like properties.

References

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

-

Pharmacological profile of morpholine and its derivatives Several... ResearchGate. [Link]

-